1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
Description
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(1-pyridin-4-ylpiperidin-4-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O/c20-17-3-1-15(2-4-17)13-22-19(25)23-14-16-7-11-24(12-8-16)18-5-9-21-10-6-18/h1-6,9-10,16H,7-8,11-14H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZJGLZZQBWPDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NCC2=CC=C(C=C2)Cl)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzylamine with an isocyanate derivative to form a urea intermediate.
Coupling Reaction: The intermediate is then coupled with 1-(pyridin-4-yl)piperidine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorobenzyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Scientific Research Applications of 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea
This compound is a synthetic organic compound featuring a urea linkage connecting a 4-chlorobenzyl group and a pyridin-4-yl piperidine moiety. This compound has attracted interest in pharmacological research because of its potential biological activities, especially in medicinal chemistry and drug development.
Overview
- Molecular Formula : C19H23ClN4O
- Molecular Weight : 358.9 g/mol
- CAS Number : 2034323-67-4
Preparation Methods
The synthesis of this compound typically involves a few steps:
- Formation of the Intermediate : Reacting 4-chlorobenzylamine with an isocyanate derivative to create a urea intermediate.
- Coupling Reaction : Coupling the intermediate with 1-(pyridin-4-yl)piperidine in the presence of a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to yield the final product.
Industrial production may optimize the synthetic route to enhance yield and purity, potentially using automated reactors, continuous flow systems, and advanced purification techniques like high-performance liquid chromatography (HPLC).
The biological activity of this compound is mainly attributed to its interaction with various molecular targets, such as enzymes and receptors. It is believed that the compound may exhibit inhibitory or activating effects on these targets, leading to significant biochemical responses, though the specific pathways can vary based on the biological context. This compound has been explored for potential therapeutic applications, particularly in treating neurological disorders, and its structural similarity to known pharmacophores suggests it may function as a biochemical probe in drug discovery processes.
Related Compounds and Research
Other related compounds, such as derivatives of piperidine, also exhibit significant biological activities. For instance, (1-(4-Chlorobenzyl)piperidin-4-yl)methanol has shown potential in medicinal chemistry, with research indicating notable antitubercular activity and antiviral properties, particularly against coronaviruses. Similarly, 1-(4-Chlorobenzyl)-3-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)urea is of interest in medicinal chemistry for its potential therapeutic applications, acting as an inhibitor in specific signaling pathways related to cancer proliferation and inflammation.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-(4-Chlorobenzyl)-3-(pyridin-4-yl)urea: Lacks the piperidine moiety.
1-(4-Chlorobenzyl)-3-(piperidin-4-yl)urea: Lacks the pyridinyl group.
1-(4-Chlorobenzyl)-3-(pyridin-4-yl)piperidine: Lacks the urea linkage.
Uniqueness
1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is unique due to its combination of a 4-chlorobenzyl group, a pyridin-4-yl piperidine moiety, and a urea linkage. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Biological Activity
1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea is a synthetic organic compound characterized by its unique structure, which combines a urea linkage with a 4-chlorobenzyl group and a pyridin-4-yl piperidine moiety. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development.
The molecular formula of this compound is CHClNO, with a molecular weight of 358.9 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 358.9 g/mol |
| CAS Number | 2034323-67-4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It is hypothesized that the compound may exhibit inhibitory or activating effects on these targets, leading to significant biochemical responses. The specific pathways involved can vary based on the biological context.
Therapeutic Potential
This compound has been explored for its potential therapeutic applications, particularly in treating neurological disorders. Its structural similarity to known pharmacophores suggests it may function as a biochemical probe in drug discovery processes.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related derivatives:
- Antibacterial Activity : Research indicates that certain piperidine derivatives exhibit notable antibacterial properties. For example, compounds with halogen substitutions showed significant activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that the presence of the chlorobenzyl group may enhance antibacterial efficacy.
- Cytotoxicity Studies : In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. For instance, derivatives comparable to our compound showed IC values in the low micromolar range against various cancer cell lines, indicating potential anticancer properties .
- Neuropharmacological Effects : Investigations into the neuropharmacological effects of similar compounds have revealed potential interactions with neurotransmitter systems, which could inform future studies on their use in treating neurological conditions .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Key Differences | Biological Activity |
|---|---|---|
| 1-(4-Chlorobenzyl)-3-(pyridin-4-yl)urea | Lacks piperidine moiety | Limited antibacterial activity |
| 1-(4-Chlorobenzyl)-3-(piperidin-4-yl)urea | Lacks pyridinyl group | Moderate cytotoxicity |
| 1-(4-Chlorobenzyl)-3-(pyridin-4-yl)piperidine | Lacks urea linkage | Potential neuroactive properties |
Q & A
Basic: What synthetic routes are recommended for preparing 1-(4-Chlorobenzyl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea?
Answer:
The synthesis typically involves multi-step organic reactions:
Step 1: Coupling of the chlorobenzyl moiety with a piperidine intermediate. This may involve nucleophilic substitution or amidation reactions using reagents like triethylamine (TEA) in solvents such as dimethylformamide (DMF) .
Step 2: Functionalization of the piperidine ring with a pyridinyl group via reductive amination or cross-coupling reactions. Catalysts like palladium (for Suzuki-Miyaura coupling) may be employed .
Step 3: Urea bond formation between the chlorobenzyl and piperidine-pyridine intermediates using carbodiimides (e.g., EDC/HOBt) under inert conditions .
Key Considerations:
- Optimize reaction temperatures (60–100°C) and solvent polarity to enhance yield .
- Monitor reaction progress via TLC (Rf tracking) and confirm purity with HPLC (>95%) .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Answer:
A combination of analytical techniques is required:
- Nuclear Magnetic Resonance (NMR):
- 1H/13C NMR to confirm substituent connectivity (e.g., chlorobenzyl CH2 at δ 4.2–4.5 ppm; pyridine protons at δ 8.3–8.6 ppm) .
- Mass Spectrometry (MS):
- High-resolution ESI-MS to verify molecular weight (e.g., [M+H]+ expected for C21H22ClN4O: 393.15 g/mol) .
- Infrared Spectroscopy (IR):
- Urea carbonyl stretch at ~1650–1700 cm⁻¹ .
Validation: Cross-reference data with structurally analogous compounds (e.g., chlorophenyl-urea derivatives) .
Advanced: How to design structure-activity relationship (SAR) studies to enhance receptor selectivity?
Answer:
Methodological Framework:
Computational Modeling:
- Use docking simulations (AutoDock, Schrödinger) to predict binding affinities toward target receptors (e.g., kinases or GPCRs). Prioritize pyridine and chlorobenzyl interactions .
Structural Modifications:
- Test analogs with substituent variations (Table 1). For example:
| Substituent on Benzyl | Piperidine Modification | Observed Selectivity | Source |
|---|---|---|---|
| 4-Chloro | Pyridin-4-yl | High kinase inhibition | |
| 4-Methoxy | Morpholinyl | Broader activity |
Functional Assays:
- Measure IC50 values in enzyme inhibition assays (e.g., fluorescence-based kinase assays) and compare with control compounds .
Key Insight: Pyridinyl groups enhance π-π stacking with aromatic receptor residues, while chlorobenzyl improves hydrophobic interactions .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Answer:
Stepwise Approach:
Validate Experimental Conditions:
- Ensure consistent assay parameters (e.g., pH, temperature, cell lines). Discrepancies in IC50 values may arise from differences in ATP concentrations in kinase assays .
Structural Re-analysis:
- Confirm compound identity via X-ray crystallography (e.g., piperidine chair conformation impacts binding) .
Cross-Study Comparisons:
- Compare with structurally similar analogs (e.g., 1-(4-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea) to isolate substituent effects .
Example: Inconsistent cytotoxicity data may stem from variations in cell membrane permeability due to lipophilicity differences (logP calculations recommended) .
Advanced: What strategies optimize pharmacokinetic properties like solubility and metabolic stability?
Answer:
Key Strategies:
Lipophilicity Modulation:
- Introduce polar groups (e.g., hydroxyl or morpholine) to the piperidine ring to improve aqueous solubility. For example, replacing pyridinyl with morpholinyl reduces logP by ~0.5 units .
Metabolic Stability:
- Block oxidative metabolism sites (e.g., deuterate labile C-H bonds in the chlorobenzyl group) .
Prodrug Design:
- Mask the urea group with enzymatically cleavable moieties (e.g., ester prodrugs) to enhance oral bioavailability .
Experimental Validation:
- Assess solubility via shake-flask method (PBS, pH 7.4) .
- Conduct microsomal stability assays (human liver microsomes) to quantify metabolic half-life .
Advanced: How to troubleshoot low yields in the final urea coupling step?
Answer:
Root Cause Analysis:
Reagent Compatibility:
- Ensure anhydrous conditions for carbodiimide-mediated coupling (EDC/HOBt). Moisture degrades carbodiimides, leading to byproducts .
Steric Hindrance:
- Use bulky bases (e.g., DIPEA) to deprotonate the amine intermediate and improve nucleophilicity .
Alternative Methods:
- Explore photochemical or microwave-assisted synthesis to accelerate reaction kinetics .
Optimization Example: Switching from DCM to THF increased coupling yields by 20% in analogous urea syntheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
